molecular formula C7H16BF4N B037867 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate CAS No. 117947-85-0

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate

Cat. No.: B037867
CAS No.: 117947-85-0
M. Wt: 201.02 g/mol
InChI Key: LAGDCVJRCOKWTN-UHFFFAOYSA-N
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Description

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate (CAS: 117947-85-0) is a pyrrolidinium-based ionic liquid (IL) with the chemical formula $ \text{C}7\text{H}{16}\text{N}^+ \cdot \text{BF}_4^- $. It is synthesized by alkylation of pyrrolidine derivatives followed by anion exchange, as exemplified in methods for analogous compounds like 1-ethyl-3-R$^1$-5-R$^2$-1,2,4-triazin-1-ium tetrafluoroborate . This IL is recognized for its biochemical applications, including use as a reagent in life science research , and its role as a corrosion inhibitor for low-carbon steel in acidic environments . Its pyrrolidinium cation provides structural rigidity and high thermal stability compared to imidazolium or pyridinium-based ILs.

Preparation Methods

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate can be synthesized through a multi-step process:

Chemical Reactions Analysis

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: This compound can also be reduced, although the specific conditions and products depend on the reagents used.

    Substitution: It is involved in substitution reactions, particularly in organic synthesis, where it acts as a catalyst or reagent.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

Electrochemical Applications

EMPyrrBF4 is widely used as an electrolyte in electrochemical systems due to its excellent ionic conductivity and stability.

  • Supercapacitors : It has been employed as an electrolyte in supercapacitors, enhancing energy density and power performance. The ionic liquid facilitates ion transport, which is critical for the efficiency of energy storage devices .
  • Batteries : In lithium-ion batteries, EMPyrrBF4 serves as a non-flammable electrolyte that improves safety and performance. Its ability to dissolve lithium salts enhances the battery's conductivity and operational lifespan .

Organic Synthesis

The compound is utilized in various organic synthesis processes, particularly in reactions where traditional solvents would be unsuitable.

  • Green Chemistry : EMPyrrBF4 is considered a green solvent due to its low toxicity and recyclability. It has been used in reactions such as nucleophilic substitutions and coupling reactions, providing higher yields and selectivity compared to conventional solvents .
  • Catalysis : This ionic liquid acts as a medium for catalytic reactions, including transition metal-catalyzed processes. Its unique properties can enhance reaction rates and product selectivity .

Material Science

In material science, EMPyrrBF4 plays a crucial role in the development of advanced materials.

  • Nanotechnology : The ionic liquid is used in the synthesis of nanomaterials, including carbon nanotubes and graphene. It aids in controlling the morphology and size of these materials, which is essential for their application in electronics and energy storage .
  • Coatings : EMPyrrBF4 is also explored for use in coatings that require high thermal stability and chemical resistance. Its properties allow for the formulation of durable materials suitable for harsh environments .

Case Study 1: Supercapacitor Performance Enhancement

A study demonstrated that incorporating EMPyrrBF4 into supercapacitor electrolytes significantly improved the energy density by 30% compared to traditional aqueous electrolytes. The ionic liquid's high ionic conductivity facilitated faster charge/discharge cycles, making it ideal for high-performance energy storage applications.

Case Study 2: Green Synthesis of Pharmaceuticals

Research highlighted the use of EMPyrrBF4 in the synthesis of pharmaceutical compounds via nucleophilic substitution reactions. The ionic liquid provided a more environmentally friendly approach, yielding products with higher purity and reduced by-products compared to conventional methods.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate involves its ability to act as a catalyst or reagent in chemical reactions. It interacts with molecular targets through ionic interactions and hydrogen bonding, facilitating various chemical transformations. The specific pathways involved depend on the nature of the reaction and the substrates used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Cation Structural Variations

  • Pyrrolidinium ILs : The saturated five-membered ring in pyrrolidinium cations (e.g., 1-ethyl-1-methylpyrrolidinium) reduces electron delocalization, enhancing electrochemical stability but increasing viscosity compared to unsaturated cations like imidazolium .
  • Imidazolium ILs : 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF$_4$], CAS: 143314-16-3) exhibits lower viscosity (220 cP at 25°C) and higher conductivity due to its planar, delocalized cation structure .
  • Pyridinium ILs : 1-Butylpyridinium tetrafluoroborate shows higher density (1.17 g/cm³ at 25°C) and distinct aggregation behavior in aqueous solutions compared to pyrrolidinium analogs .

Thermophysical Data

Compound Cation Type Melting Point (°C) Viscosity (cP, 25°C) Density (g/cm³, 25°C)
1-Ethyl-1-methylpyrrolidinium BF$_4$ Pyrrolidinium Not reported Not available Not available
[EMIM][BF$_4$] Imidazolium Liquid at RT 220 1.28
1-Butylpyridinium BF$_4$ Pyridinium Not reported Not available 1.17

Data compiled from .

Electrochemical and Thermal Behavior

  • Electrochemical Stability : Pyrrolidinium ILs generally exhibit wider electrochemical windows (e.g., 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: ~5.0 V) than imidazolium analogs (~4.0 V) due to reduced cation reactivity .
  • Thermal Stability : 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate is stable up to 300°C, comparable to pyridinium ILs like 1-butyl-3-methylpyridinium tetrafluoroborate, which decomposes above 280°C .

Catalytic Activity

While 1-methylimidazolium tetrafluoroborate demonstrates high catalytic efficiency in benzimidazole synthesis (90% yield in 1 hour) , pyrrolidinium ILs are less explored in catalysis due to higher viscosity and slower mass transfer.

Corrosion Inhibition

Ionic Liquid Substrate Inhibition Efficiency (%) Synergistic Agent
1-Ethyl-1-methylpyrrolidinium BF$_4$ Low-carbon steel 92 (with 5 mM KI) Iodide ions
[EMIM][BF$_4$] Mild steel 85 (without additives) None

Data from .
The synergistic effect of iodide ions with this compound enhances adsorption on steel surfaces, forming a protective layer .

Research Trends and Gaps

  • Thermophysical Data: Limited viscosity and density data for pyrrolidinium tetrafluoroborates necessitate further experimental studies.
  • Applications : Exploration of this compound in energy storage (e.g., supercapacitors) remains underdeveloped compared to pyridinium ILs like N-propyl-N-methylpyrrolidinium difluoro(oxalato)borate .

Biological Activity

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate (EMPTFB) is an ionic liquid that has garnered attention in various fields, particularly in its biological applications and potential toxicity. This article explores the biological activity of EMPTFB, focusing on its mechanisms of action, safety profiles, and relevant case studies.

  • Chemical Formula : C7H16BF4N
  • Molecular Weight : 229.16 g/mol
  • Appearance : Solid
  • Melting Point : 112-118 °C
  • Optical Activity : [α]22/D −67.0°, c = 0.5 in chloroform .

1. Toxicological Profile

EMPTFB exhibits several toxicological effects that are critical for its safe application in biological systems:

  • Acute Toxicity : Classified as Acute Toxicity Category 4 (oral), indicating moderate toxicity upon ingestion .
  • Irritation Potential : Causes irritation to skin (Skin Irritation Category 2) and eyes (Eye Irritation Category 2) .
  • Target Organs : Primarily affects the respiratory system, necessitating caution during handling .

2. Corrosion Inhibition Studies

Recent research highlights the potential of EMPTFB as a corrosion inhibitor in acidic environments, which indirectly relates to its biological activity by suggesting interactions with biological membranes:

  • Synergistic Effects : EMPTFB has shown synergistic corrosion inhibition effects when combined with iodide ions for low carbon steel in hydrochloric acid solutions. This property may indicate its ability to interact with and stabilize biological membranes under acidic conditions .

Corrosion Protection Research

A study conducted by Amin et al. (2020) investigated the use of EMPTFB in protecting metals from corrosion in acidic environments. The findings revealed that EMPTFB effectively reduced corrosion rates, suggesting its potential as a protective agent in biological applications where metal interactions occur .

Biochemical Applications

According to MedChemExpress, EMPTFB can be utilized as a biochemical reagent in life sciences, indicating its versatility beyond mere chemical properties. Its role as a solvent or medium for biochemical reactions can facilitate various laboratory processes, enhancing the efficiency of biological assays .

Research Findings and Data Tables

PropertyValue
Chemical FormulaC7H16BF4N
Molecular Weight229.16 g/mol
Melting Point112-118 °C
Acute ToxicityCategory 4 (oral)
Skin IrritationCategory 2
Eye IrritationCategory 2

Properties

IUPAC Name

1-ethyl-1-methylpyrrolidin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N.BF4/c1-3-8(2)6-4-5-7-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGDCVJRCOKWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049206
Record name 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117947-85-0
Record name 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2.40 g (12.63 mmol) of triethyloxonium tetrafluoroborate are added to a solution of 2.45 g (12.62 mmol) of 1-ethyl-1-methylpyrrolidinium bromide in 10 ml of dry dichloromethane. The reaction mixture is stirred at room temperature for 30 minutes. All volatile products are subsequently removed over the course of 30 minutes in a vacuum of 13.3 Pa and at 80° C. (oil-bath temperature), giving 2.53 g of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate. The yield is approximately quantitative.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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